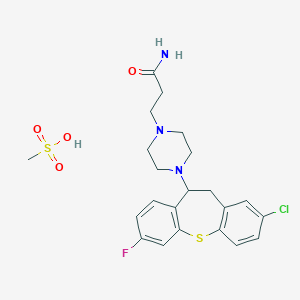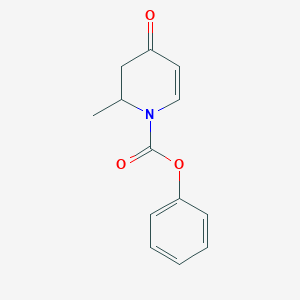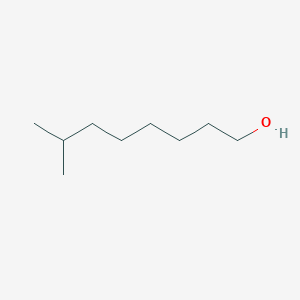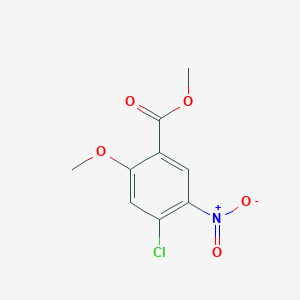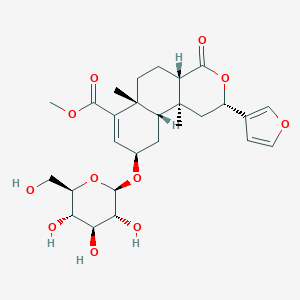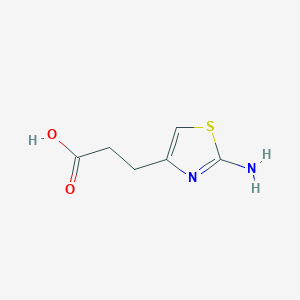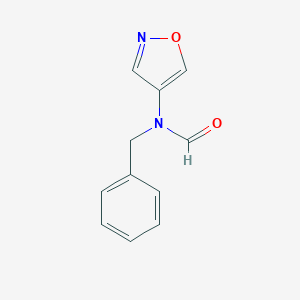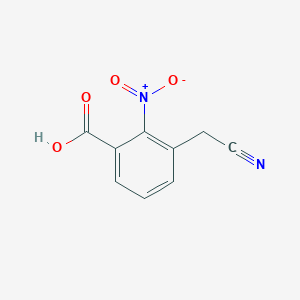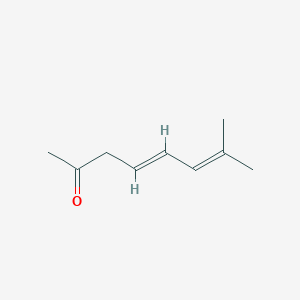
(4E)-7-Methylocta-4,6-dien-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4E)-7-Methylocta-4,6-dien-2-one is a natural compound that belongs to the family of terpenoids. It is commonly found in various plants, such as lemongrass, ginger, turmeric, and many others. The compound has gained significant attention in the scientific community due to its various pharmacological properties, including antioxidant, anti-inflammatory, antimicrobial, and anticancer activities.
Wirkmechanismus
The mechanism of action of (4E)-7-Methylocta-4,6-dien-2-one is not fully understood. However, studies have suggested that the compound exerts its pharmacological activities through various mechanisms, including the inhibition of reactive oxygen species (ROS) production, the modulation of inflammatory cytokines, and the inhibition of microbial growth.
Biochemische Und Physiologische Effekte
(4E)-7-Methylocta-4,6-dien-2-one has been shown to exhibit various biochemical and physiological effects. The compound has been reported to reduce the levels of ROS and lipid peroxidation, which are associated with oxidative stress-related diseases. Moreover, (4E)-7-Methylocta-4,6-dien-2-one has been shown to modulate the levels of inflammatory cytokines, such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and others. The compound has also been shown to inhibit the growth of various pathogens, including bacteria, fungi, and viruses.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (4E)-7-Methylocta-4,6-dien-2-one in lab experiments include its natural origin, low toxicity, and various pharmacological properties. However, the limitations of using the compound in lab experiments include its low solubility in water, which may affect its bioavailability, and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
The future directions of (4E)-7-Methylocta-4,6-dien-2-one include further studies to fully understand its mechanism of action, the development of more efficient synthesis methods, and the evaluation of its potential as a therapeutic agent for various diseases. Moreover, the compound's potential as a natural preservative and flavoring agent in the food industry should also be explored.
Conclusion:
In conclusion, (4E)-7-Methylocta-4,6-dien-2-one is a natural compound that exhibits various pharmacological properties, including antioxidant, anti-inflammatory, antimicrobial, and anticancer activities. The compound is synthesized by the oxidation of geraniol and has shown significant potential as a therapeutic agent for various diseases. However, further studies are needed to fully understand its mechanism of action and evaluate its potential as a therapeutic agent.
Synthesemethoden
(4E)-7-Methylocta-4,6-dien-2-one is synthesized by the oxidation of geraniol, which is a natural compound found in various plants. The process involves the use of various oxidizing agents, such as potassium permanganate, sodium periodate, and others. The yield of the synthesis process depends on the type of oxidizing agent used and the reaction conditions.
Wissenschaftliche Forschungsanwendungen
(4E)-7-Methylocta-4,6-dien-2-one has been extensively studied for its various pharmacological properties. The compound has shown significant antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases, such as cancer, diabetes, and neurodegenerative disorders. The compound also exhibits anti-inflammatory activity, which makes it a potential candidate for the treatment of inflammatory diseases, such as arthritis, asthma, and others. Moreover, (4E)-7-Methylocta-4,6-dien-2-one has shown antimicrobial activity against various pathogens, including bacteria, fungi, and viruses.
Eigenschaften
CAS-Nummer |
100515-78-4 |
|---|---|
Produktname |
(4E)-7-Methylocta-4,6-dien-2-one |
Molekularformel |
C9H14O |
Molekulargewicht |
138.21 g/mol |
IUPAC-Name |
(4E)-7-methylocta-4,6-dien-2-one |
InChI |
InChI=1S/C9H14O/c1-8(2)6-4-5-7-9(3)10/h4-6H,7H2,1-3H3/b5-4+ |
InChI-Schlüssel |
OZUXYFAAYGYFQU-SNAWJCMRSA-N |
Isomerische SMILES |
CC(=C/C=C/CC(=O)C)C |
SMILES |
CC(=CC=CCC(=O)C)C |
Kanonische SMILES |
CC(=CC=CCC(=O)C)C |
Synonyme |
4,6-Octadien-2-one, 7-methyl-, (E)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2(3H)-Benzothiazolethione, 3-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-](/img/structure/B11261.png)

